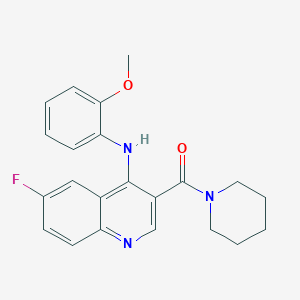

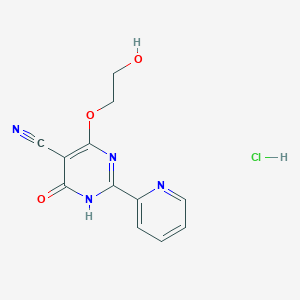

![molecular formula C12H8N6O3 B2628575 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile CAS No. 41278-83-5](/img/structure/B2628575.png)

7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known by its IUPAC name “7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile”, has a molecular weight of 284.23 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3 . This indicates that it has a complex structure with multiple functional groups, including amino, methyl, dioxo, and tricarbonitrile groups. Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.23 . It is stored at temperatures between 28°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available from the current information.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis of new derivatives of the mentioned compound involves high-yield reactions that proceed via intramolecular mechanisms. For instance, the efficient synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones from the compound with aliphatic carboxylic acids through a tandem intramolecular Pinner–Dimroth rearrangement demonstrates innovative synthetic routes. These derivatives are characterized by their FT-IR, 1H, and 13C NMR spectra and assessed for antibacterial activity, indicating a broad application in pharmaceutical research (Asadian, Davoodnia, & Beyramabadi, 2018).

Antibacterial Activity

The antibacterial activity of synthesized compounds from this chemical structure is evaluated against both gram-positive and gram-negative bacteria. The findings underscore the potential of these compounds in developing new antibacterial agents. The evaluation is conducted using the disc diffusion method, highlighting the compound's relevance in medicinal chemistry and drug discovery (Asadian, Davoodnia, & Beyramabadi, 2018).

Catalysis and Green Chemistry

Research has also focused on the catalytic applications of this compound in organic synthesis. For example, the use of electroorganic reactions for the synthesis of pyrano[2,3-d]pyrimidine derivatives via a green approach emphasizes the role of this compound in environmentally benign procedures. This approach showcases the compound's utility in facilitating high-yield, one-pot, three-component condensations under mild conditions, contributing to the advancement of green chemistry (Veisi, Maleki, & Farokhzad, 2017).

Propriétés

IUPAC Name |

7-amino-1,3-dimethyl-2,4-dioxopyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZOFTHLRPOJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)C(C(=C(O2)N)C#N)(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

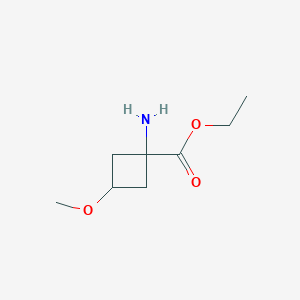

![N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2628495.png)

![7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628505.png)

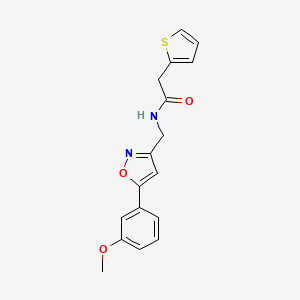

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628507.png)

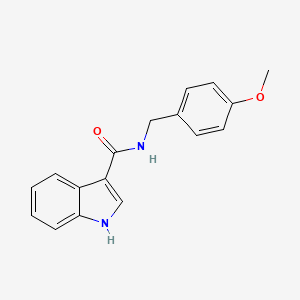

![3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628508.png)

![1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628513.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine](/img/structure/B2628515.png)